molecular formula C8H6N2O3S B034353 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101667-97-4

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B034353
M. Wt: 210.21 g/mol
InChI Key: CYNGLBSDKJIAOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : The compound has been synthesized through multiple methods. One approach involved the use of substituted benzylchlorides and chloroacetic acid, resulting in novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).

Molecular Structure Analysis

  • Nuclear Magnetic Resonance (NMR) Data : The 1H NMR spectra of synthesized compounds contain signals indicative of the amino group, the methyl group at position 5 of the thieno(2,3-d)pyrimidine system, and the carboxamide NH group, which varies depending on the structure of the amide aromatic cycle (Kolisnyk et al., 2015).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : It's been found that the synthesized derivatives exhibit antimicrobial activity. Particularly, some compounds showed higher activity than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of organic chemistry .
    • Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
    • Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity .
    • Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
    • Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .
  • Scientific Field : Drug Discovery

    • Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of drug discovery . It could be used as a starting point for the synthesis of new drug candidates .
    • Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
    • Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
  • Scientific Field : Antimicrobial Research

    • Application Summary : As mentioned earlier, derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity . Further research could explore additional antimicrobial applications .
    • Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
    • Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .
  • Scientific Field : Chemical Synthesis

    • Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of chemical synthesis . It could be used as a starting point for the synthesis of new chemical compounds .
    • Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
    • Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
  • Scientific Field : Antimicrobial Research

    • Application Summary : As mentioned earlier, derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity . Further research could explore additional antimicrobial applications .
    • Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
    • Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .

properties

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGLBSDKJIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328084
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

101667-97-4
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1.0 g, 4.5 mmol) in THF (14 mL), MeOH (3 mL), and H2O (3 mL) was added lithium hydroxide monohydrate (0.68 g, 16 mmol). The reaction mixture was stirred at RT overnight. The reaction mixture was concentrated, diluted with H2O (20 mL) and washed with DCM (25 mL). The aqueous layer was acidified (pH˜2) with 1M HCl and the resultant precipitate was filtered and dried to give 0.9 g of pure 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, (yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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